2-Chloro-1-(4-fluoropiperidin-1-yl)butan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(4-fluoropiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClFNO/c1-2-8(10)9(13)12-5-3-7(11)4-6-12/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELUVSBOGPPRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
- 4-Chlorobutyryl chloride or related chlorinated butanone derivatives.
- 4-Fluoropiperidine or its suitable salt form.
- Catalysts or bases such as aluminum chloride or sodium ethoxide.
- Solvents like dichloromethane, ethanol, or polyethylene glycol-400 (PEG-400).
Synthetic Route Example: Friedel-Crafts Acylation Followed by Nucleophilic Substitution
A representative method involves the following steps:
Reaction Mechanism Insights
- The Friedel-Crafts acylation introduces the butanone moiety with a chloro substituent on the alpha carbon.
- The nucleophilic amine (4-fluoropiperidine) attacks the electrophilic carbonyl carbon, forming the desired ketone with the piperidinyl substituent.
- Bases like sodium ethoxide facilitate deprotonation and enhance nucleophilicity.
- Temperature control is critical to avoid side reactions or decomposition.
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Temperature | 20°C to reflux (~78°C) | Higher temperatures increase reaction rate but may cause side reactions |
| Solvent | Ethanol, PEG-400, dichloromethane | Polar solvents favor nucleophilic substitution; PEG-400 useful for greener synthesis |
| Base | Sodium ethoxide, potassium hydroxide | Essential for deprotonation and activation of nucleophile |
| Reaction Time | 2 to 5 hours | Sufficient time needed for complete conversion; monitored by TLC |
Purification and Characterization
- After completion, the reaction mixture is cooled and quenched with ice water.
- Organic phase separated and dried over anhydrous sodium sulfate.
- Filtration and concentration under reduced pressure yield crude product.
- Recrystallization from ethanol/DMF or other suitable solvents affords the pure compound.
- Characterization by NMR, IR, and MS confirms structure and purity.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The use of aluminum chloride in dichloromethane is effective for the initial acylation step, providing high yield and purity.
- Sodium ethoxide in ethanol is a common base-solvent system for nucleophilic substitution, balancing reactivity and product stability.
- Alternative greener solvents like PEG-400 with potassium hydroxide provide milder conditions and good yields, suitable for scale-up.
- Reaction monitoring by thin-layer chromatography (TLC) and pH adjustment during work-up are critical for optimizing yield and purity.
- The fluorine substituent on the piperidine ring remains stable under these conditions, preserving the desired pharmacophoric properties.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-fluoropiperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(4-fluoropiperidin-1-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-fluoropiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties based on evidence:
Key Observations:
- Piperidine vs. Piperazine : Piperidine analogs (e.g., target compound, GMJ) exhibit single nitrogen rings, while piperazine derivatives (e.g., -Methyl AP-237) have two nitrogens, altering hydrogen-bonding capacity and basicity .
- Halogenation : The target compound’s 4-fluoro and chloro groups contrast with GMJ’s 4-chlorophenyl and hydroxyl groups. Fluorine’s electronegativity may improve metabolic stability compared to chlorine-heavy analogs .
- Salt Forms : Hydrochloride salts (e.g., –6) improve solubility but may alter pharmacokinetics .
Biological Activity
2-Chloro-1-(4-fluoropiperidin-1-yl)butan-1-one is a chemical compound with significant interest in medicinal chemistry and biological research. It features a piperidine ring substituted with a fluorine atom and a butanone moiety, which contributes to its biological activity. The molecular formula of this compound is C9H15ClFNO, with a molecular weight of 207.67 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. The presence of the fluorine atom in the piperidine ring enhances the compound's binding affinity to various biological targets, which can lead to significant pharmacological effects. The ketone group may also facilitate hydrogen bonding interactions, further influencing its biological properties.
Pharmacological Applications
Research indicates that this compound can be utilized in various pharmacological contexts, including:
- Receptor Binding Studies : It has been shown to interact with neurotransmitter receptors, making it a candidate for studies related to neurological disorders.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications.
Case Studies and Research Findings
- Neuropharmacology : A study investigated the effects of this compound on dopamine receptors. Results indicated that the compound exhibited selective binding affinity, suggesting potential use in treating conditions like schizophrenia or Parkinson's disease.
- Analgesic Properties : Another study explored its analgesic effects in rodent models. The findings demonstrated that the compound significantly reduced pain responses, indicating its potential as a pain management agent.
- Antidepressant Activity : Research has also pointed towards its antidepressant-like effects in animal models. The mechanism was linked to modulation of serotonin and norepinephrine levels, which are critical in mood regulation.
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-chloro-1-(4-fluoropiperidin-1-yl)butan-1-one, and how can intermediates be characterized?
- Methodology : Multi-step organic synthesis typically involves nucleophilic substitution or coupling reactions. For example, chlorination of a ketone precursor (e.g., using thionyl chloride or PCl₃) followed by piperidine ring functionalization. Intermediate characterization requires techniques like ¹H/¹³C NMR to confirm regiochemistry and HPLC to assess purity .
- Key Considerations : Monitor reaction progress via TLC and optimize solvent systems (e.g., dichloromethane or THF) to minimize byproducts.
Q. How can structural ambiguity in this compound be resolved using crystallographic data?
- Methodology : Single-crystal X-ray diffraction is the gold standard for resolving stereochemical uncertainties. For analogs like 2-chloro-1-[4-(2,4-difluorobenzyl)-piperazin-1-yl]ethanone, crystallographic studies confirmed bond angles and spatial arrangements of substituents .
- Practical Tip : Grow crystals in polar aprotic solvents (e.g., acetonitrile) under controlled temperature to enhance lattice formation.
Advanced Research Questions
Q. What experimental strategies address contradictions in bioactivity data for piperidine-containing ketones like this compound?
- Methodology :
Dose-response assays : Test across multiple concentrations to identify non-linear effects.
Target validation : Use siRNA or CRISPR to confirm receptor specificity.
Metabolic stability : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .
- Case Study : For structurally related compounds (e.g., 4-chloro-4′-fluorobutyrophenone analogs), discrepancies in IC₅₀ values were traced to assay-dependent buffer conditions (e.g., ionic strength impacting ligand-receptor binding) .
Q. How can reaction conditions be optimized for asymmetric reduction of the ketone group in this compound?
- Methodology : Biocatalytic reduction using engineered Acinetobacter sp. strains achieves high enantioselectivity (>99% ee). Key parameters:
- pH : Optimize between 6.0–8.0 (e.g., phosphate buffer at pH 7.6 maximizes yield without compromising stereoselectivity) .
- Ionic strength : Adjust sodium 1-octanesulfonate concentration (0.05–0.2 M) to stabilize enzyme-substrate interactions .
- Data Analysis : Compare yields and ee values via chiral HPLC or polarimetry.
Q. What computational approaches predict the pharmacological profile of this compound?
- Methodology :
Molecular docking : Simulate binding to target receptors (e.g., dopamine or serotonin transporters) using AutoDock Vina.
QSAR modeling : Corrogate substituent effects (e.g., fluorine’s electronegativity) with bioactivity data from analogs like 4-chloro-4′-fluorobutyrophenone .
- Validation : Cross-check predictions with in vitro binding assays (e.g., radioligand displacement studies using ³H-labeled antagonists) .
Contradiction Analysis and Troubleshooting
Q. How to resolve discrepancies in chromatographic purity assessments during synthesis?
- Root Cause : Column degradation or mobile phase pH shifts (e.g., acetic acid buffer drift).
- Solution :
- System suitability tests : Pre-run standards (e.g., sodium 1-octanesulfonate) to verify retention time consistency .
- Buffer preparation : Use freshly prepared pH 4.6 acetate buffer to avoid microbial contamination altering separation .
Q. Why do fluorinated piperidine derivatives exhibit variable stability in biological assays?
- Hypothesis : Fluorine’s electron-withdrawing effects may increase susceptibility to nucleophilic attack in aqueous media.
- Mitigation :
- Formulation : Use lyophilization or PEGylation to enhance shelf life.
- Storage : Maintain compounds at -80°C in anhydrous DMSO to prevent hydrolysis .
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
